![molecular formula C8H6ClFO5S B3373894 2-[4-(Chlorosulfonyl)-2-fluorophenoxy]acetic acid CAS No. 1016737-75-9](/img/structure/B3373894.png)

2-[4-(Chlorosulfonyl)-2-fluorophenoxy]acetic acid

Descripción general

Descripción

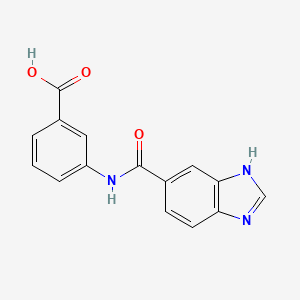

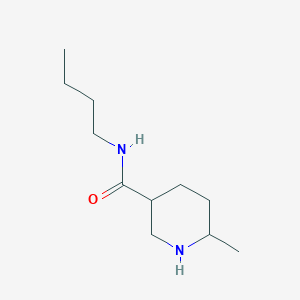

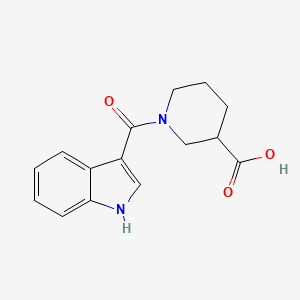

“2-[4-(Chlorosulfonyl)-2-fluorophenoxy]acetic acid” is a synthetic compound with the CAS Number: 1016737-75-9 . It has a molecular weight of 268.65 .

Molecular Structure Analysis

The molecular formula of “this compound” is C8H6ClFO5S . The InChI Code is 1S/C8H6ClFO5S/c9-16(13,14)5-1-2-7(6(10)3-5)15-4-8(11)12/h1-3H,4H2,(H,11,12) .Aplicaciones Científicas De Investigación

2-[4-(Chlorosulfonyl)-2-fluorophenoxy]acetic acid has been used in a variety of scientific research applications. It has been used as an inhibitor of phosphodiesterase, which is a key enzyme involved in the regulation of intracellular cyclic nucleotides. It has also been used as a reagent in the synthesis of various compounds, as well as in the development of new pharmaceuticals. In addition, it has been used in the study of the mechanism of action of certain drugs and in the study of biochemical and physiological effects.

Mecanismo De Acción

2-[4-(Chlorosulfonyl)-2-fluorophenoxy]acetic acid is an inhibitor of phosphodiesterase, which is an enzyme that plays a key role in the regulation of intracellular cyclic nucleotides. When this enzyme is inhibited, the intracellular cyclic nucleotides are not able to be broken down, leading to an increase in their levels. This increase in cyclic nucleotides can then lead to a variety of physiological effects, depending on the type of cyclic nucleotide and the type of cell that is affected.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects, depending on the type of cyclic nucleotide and the type of cell that is affected. For example, it has been shown to increase the levels of cyclic adenosine monophosphate (cAMP) in cells, which can lead to increased cell proliferation, increased cell survival, and increased expression of certain genes. In addition, it has been shown to increase the levels of cyclic guanosine monophosphate (cGMP) in cells, which can lead to increased protein synthesis, increased cell motility, and increased cell adhesion.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-[4-(Chlorosulfonyl)-2-fluorophenoxy]acetic acid has several advantages when used in laboratory experiments. First, it is a potent inhibitor of phosphodiesterase, which allows for the study of the effects of cyclic nucleotides on cells. Second, it is a relatively inexpensive reagent, which makes it cost-effective for use in experiments. Finally, it is a relatively stable compound, which makes it easier to store and use in experiments.

However, there are also some limitations to using this compound in laboratory experiments. First, it is a relatively toxic compound, which can be hazardous to handle. Second, it is not water-soluble, which can make it difficult to use in experiments that require the use of aqueous solutions. Finally, it can interact with other compounds, which can interfere with the results of experiments.

Direcciones Futuras

There are a variety of potential future directions for research involving 2-[4-(Chlorosulfonyl)-2-fluorophenoxy]acetic acid. First, further research could be done to determine the effects of this compound on other types of cells, such as stem cells or cancer cells. Second, research could be done to determine the effects of this compound on other types of enzymes, such as those involved in the regulation of intracellular calcium levels. Third, research could be done to determine the effects of this compound on other types of cyclic nucleotides, such as cyclic AMP-dependent protein kinase. Fourth, research could be done to determine the effects of this compound on other types of physiological processes, such as those involved in the regulation of cardiovascular function. Finally, research could be done to determine the effects of this compound on other

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . Hazard statements include H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) . Precautionary statements include P260 (do not breathe dust/fume/gas/mist/vapours/spray), P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P264 (wash thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Análisis Bioquímico

Biochemical Properties

The nature of these interactions often depends on the specific structure and properties of the compound .

Cellular Effects

Similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been observed to have changes in their effects over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Similar compounds have been observed to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been observed to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been observed to interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Similar compounds have been observed to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

2-(4-chlorosulfonyl-2-fluorophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO5S/c9-16(13,14)5-1-2-7(6(10)3-5)15-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCOQXUHGCEQKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)F)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(Difluoromethoxy)phenyl]-3-oxopropanenitrile](/img/structure/B3373851.png)

![4-[(Propane-1-sulfonamido)methyl]benzene-1-sulfonyl chloride](/img/structure/B3373856.png)

![3-[4-(Thiophen-2-yl)butanamido]benzoic acid](/img/structure/B3373901.png)

![3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid](/img/structure/B3373911.png)

![2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid](/img/structure/B3373914.png)